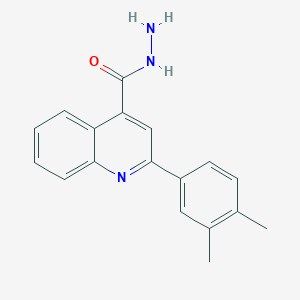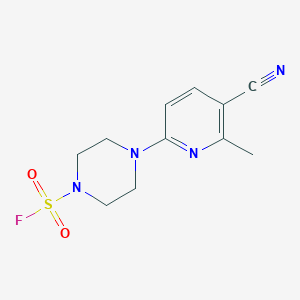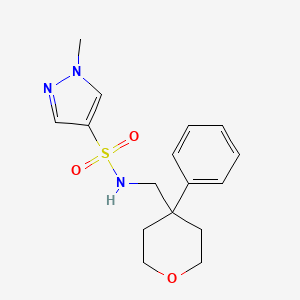
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Subheading
Study of Thiophene Derivatives as Potential CarcinogensA comprehensive study on thiophene derivatives, structurally similar to the compound , reviewed the potential carcinogenicity of such compounds. The research synthesized and evaluated thiophene analogues of known carcinogens, benzidine and 4-aminobiphenyl, for their carcinogenic potential. The in vitro assessments, including the Salmonella reverse-mutation assay and cell-transformation assay, indicated a potential for carcinogenicity, although the behavior of these compounds raised doubts about their ability to cause tumors in vivo. The research underscores the importance of evaluating new compounds for carcinogenicity, especially those structurally related to known carcinogens (Ashby et al., 1978).
Nitazoxanide and Its Wide Applications
Subheading
Diverse Therapeutic Applications of NitazoxanideNitazoxanide, a structurally similar compound to the subject chemical, is noted for its extensive use in treating various infectious diseases. The review highlights its broad-spectrum activity against Gram-positive and Gram-negative bacteria, parasites, and certain viruses. The efficacy of nitazoxanide in treating conditions like cryptosporidiosis, hepatitis, and viral infections, including recent findings on its potential in COVID-19 treatment, has been emphasized. The mechanism of action involves interference with specific enzymes crucial in anaerobic energy metabolism. This paper reflects the significance of structurally related compounds in treating a variety of infectious diseases (Bharti et al., 2021).
Imidazole Derivatives in Antitumor Activity
Subheading
Potential of Imidazole Derivatives in Antitumor TreatmentsResearch on imidazole derivatives, sharing a core structure with the compound of interest, reveals their potential in antitumor activities. The review discusses various derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, presenting data on active compounds that have progressed through preclinical testing. This study illustrates the significance of structural modifications in imidazole derivatives, aiming to discover new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).
Nitroimidazole Derivatives in Medicinal Chemistry
Subheading
Broad Applications of Nitroimidazole Derivatives in Medicinal ChemistryNitroimidazoles, structurally related to the focus compound, are noted for their wide-ranging applications in medicinal chemistry. The review systematically examines the current research and applications of nitroimidazole compounds, highlighting their use as anticancer, antimicrobial, antiparasitic, and antihypertensive drugs. The comprehensive analysis of their role in medicinal chemistry, including as artificial diagnostics and pathological probes, underscores the multifaceted potential of nitroimidazole heterocyclic compounds (Li et al., 2018).
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-14-5-7-16(8-6-14)25-18(15-3-2-4-17(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSAUXIQJMEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)




![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)
